(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a lactone ring. Its intricate stereochemistry makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one typically involves multi-step organic reactions. One common method includes the use of protected intermediates to ensure the selective formation of the desired stereoisomers. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as chemical vapor deposition or continuous flow reactors. These methods allow for the efficient production of the compound while maintaining the necessary stereochemical integrity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its multiple hydroxyl groups allow it to participate in hydrogen bonding and other interactions that are crucial for biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups enable it to form hydrogen bonds and other interactions that modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one: shares similarities with other polyhydroxy compounds, such as sugars and sugar alcohols.
Lactones: Compounds with similar lactone rings, such as gamma-butyrolactone, exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups. These features confer distinct reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H12O7 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4-,5+,6-/m0/s1 |
InChI Key |
VIVCRCODGMFTFY-XKTQNOIPSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.